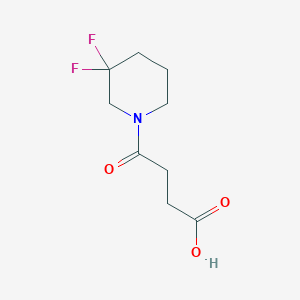
3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
Übersicht
Beschreibung
3-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one, also known as 3-CFPP, is a pyrazinone compound that has a wide range of applications in scientific research. It has been used in a variety of studies, including those related to drug development, protein structure, and enzyme inhibition. 3-CFPP is a stable compound that can be synthesized and used in laboratory experiments with relative ease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
Research on pyrazine derivatives often involves their synthesis and crystal structure analysis to understand their chemical properties and potential applications. For example, the study by Loh et al. (2013) on "Synthesis and Crystal Structures of N-Substituted Pyrazolines" reports the preparation and structural characterization of pyrazole compounds, highlighting the role of chalcones and hydrazine hydrate in their synthesis. This study demonstrates the importance of structural analysis in understanding the properties of pyrazine derivatives Loh et al., 2013.
Computational Evaluation and Pharmaceutical Potential
The work by Thomas et al. (2018) on "Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential" uses computational techniques to evaluate the reactivity and potential pharmaceutical applications of pyrazole derivatives. This approach combines experimental synthesis with computational methods to predict the behavior and applications of these compounds Thomas et al., 2018.
Antimicrobial Activity
Some pyrazine derivatives have been investigated for their antimicrobial properties. For instance, a study on "Trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones" explores the synthesis of a novel series of pyrazoline derivatives and their antimicrobial activity against various microorganisms. This research highlights the potential of pyrazine derivatives as antimicrobial agents Bonacorso et al., 2006.
Molecular Conformations and Hydrogen Bonding
The molecular conformations and hydrogen bonding patterns of pyrazine derivatives are crucial for their chemical behavior and potential applications. Sagar et al. (2017) discuss the synthesis, molecular conformations, and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural aspects that influence the properties of these compounds Sagar et al., 2017.
Tuberculostatic Activity
Pyrazine derivatives have also been explored for their potential tuberculostatic activity. Foks et al. (2005) study "Synthesis and Tuberculostatic Activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives," investigating the synthesis of pyrazine derivatives as potential tuberculostatic agents. This research underscores the therapeutic potential of pyrazine derivatives in treating tuberculosis Foks et al., 2005.
Eigenschaften
IUPAC Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOBIRPGMCVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



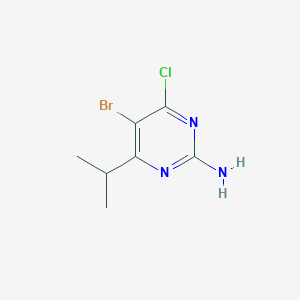

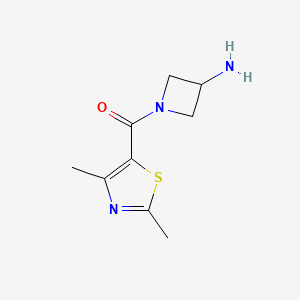
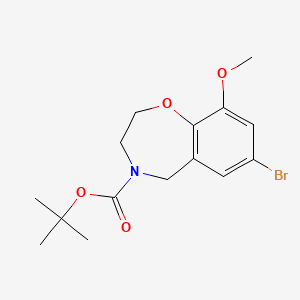
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
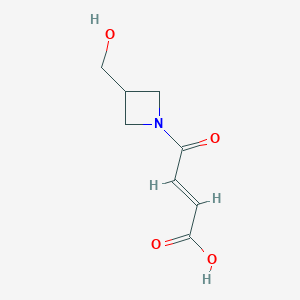
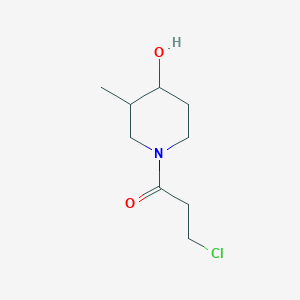



![(3,3-Dimethylbutan-2-yl)[(2-fluorophenyl)methyl]amine](/img/structure/B1488385.png)
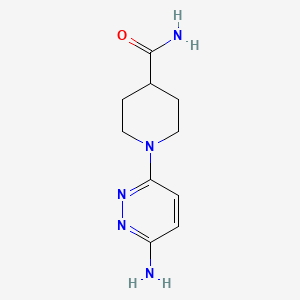
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)
